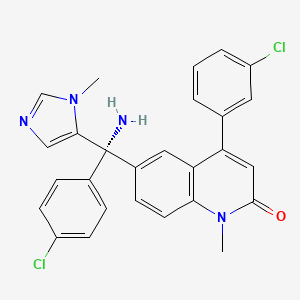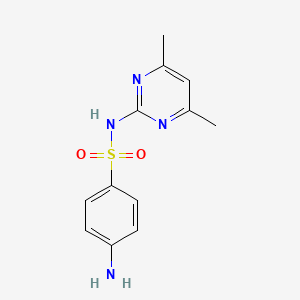
Sultamicilina
Descripción general
Descripción
Sultamicillin es un profármaco mutuo de ampicilina y sulbactam, diseñado para mejorar la actividad antibacteriana de la ampicilina combinándola con sulbactam, un inhibidor de la betalactamasa . Esta combinación permite que la sultamicilina sea efectiva contra bacterias productoras de betalactamasa, que son resistentes a la ampicilina sola . Sultamicillin se usa comúnmente para tratar infecciones bacterianas del tracto respiratorio, tracto urinario, piel y tejidos blandos .
Aplicaciones Científicas De Investigación
Sultamicillin tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza para tratar infecciones causadas por bacterias productoras de betalactamasa, incluidas infecciones del tracto respiratorio, infecciones del tracto urinario e infecciones de la piel . En química, sultamicillin sirve como un compuesto modelo para estudiar el diseño de profármacos y las reacciones de hidrólisis . Su farmacocinética y biodisponibilidad se han estudiado ampliamente utilizando cromatografía líquida de alta resolución .
Mecanismo De Acción
Sultamicillin ejerce sus efectos al ser hidrolizado en ampicilina y sulbactam después de la ingestión oral . Ampicilina inhibe la síntesis de la pared celular bacteriana uniéndose a las proteínas de unión a la penicilina, evitando así el paso final de transpeptidación de la síntesis de peptidoglicano . Por otro lado, sulbactam inhibe las enzimas betalactamasa, protegiendo a la ampicilina de la degradación . Esta acción dual mejora la eficacia antibacteriana de sultamicillin contra bacterias productoras de betalactamasa .
Compuestos similares:
- Ampicilina
- Sulbactam
- Amoxicilina-clavulanato
- Piperacilina-tazobactam
Comparación: Sultamicillin es único en que combina ampicilina y sulbactam en un solo profármaco, mejorando la absorción y la biodisponibilidad de ambos componentes . A diferencia de amoxicilina-clavulanato y piperacilina-tazobactam, que se administran como compuestos separados, sultamicillin proporciona un sistema de administración más eficiente a través de su forma de profármaco . Esto da como resultado mejores resultados clínicos y menos efectos secundarios gastrointestinales .
Análisis Bioquímico
Biochemical Properties
Sultamicillin is hydrolyzed by enzymes in the intestinal wall, releasing sulbactam and ampicillin in equimolar proportions . No intact Sultamicillin reaches the portal circulation at the doses used clinically .
Temporal Effects in Laboratory Settings
The effects of Sultamicillin in laboratory settings are time-dependent, with the drug being rapidly hydrolyzed after oral administration to release sulbactam and ampicillin . The bioavailability for both drugs from Sultamicillin as estimated from both plasma and urine pharmacokinetics was better than 80% .
Metabolic Pathways
Sultamicillin is hydrolyzed in the intestinal wall to release sulbactam and ampicillin . These two compounds are then absorbed and distributed throughout the body, where they exert their antibacterial effects.
Transport and Distribution
After oral administration, Sultamicillin is rapidly hydrolyzed in the intestinal wall to sulbactam and ampicillin, which are then absorbed into the bloodstream . These compounds are distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Sultamicillin se sintetiza esterificando ampicilina y sulbactam. El proceso implica la formación de un enlace éster doble entre estos dos compuestos . Las condiciones de reacción típicamente incluyen el uso de solventes y catalizadores para facilitar el proceso de esterificación.
Métodos de producción industrial: En entornos industriales, la preparación de sultamicillin implica secar las materias primas, incluida la sultamicillin, agentes desintegrantes, adhesivos, rellenos, lubricantes y agentes aromatizantes, hasta que el contenido de agua sea menor o igual al 1 por ciento . Luego, los materiales se mezclan uniformemente, se comprimen en tabletas y se trituran en partículas, que se procesan aún más en gránulos, cápsulas y tabletas .
Análisis De Reacciones Químicas
Tipos de reacciones: Sultamicillin se somete a hidrólisis en la pared intestinal, donde se escinde en ampicilina y sulbactam . Esta reacción hidrolítica está facilitada por enzimas presentes en la pared intestinal .
Reactivos y condiciones comunes: La hidrólisis de sultamicillin requiere la presencia de agua y enzimas específicas que catalizan la escisión de los enlaces éster .
Principales productos formados: Los principales productos formados a partir de la hidrólisis de sultamicillin son ampicilina y sulbactam, que se liberan en el sistema en una proporción molar de 1:1 .
Comparación Con Compuestos Similares
- Ampicillin
- Sulbactam
- Amoxicillin-clavulanate
- Piperacillin-tazobactam
Comparison: Sultamicillin is unique in that it combines ampicillin and sulbactam in a single prodrug, enhancing the absorption and bioavailability of both components . Unlike amoxicillin-clavulanate and piperacillin-tazobactam, which are administered as separate compounds, sultamicillin provides a more efficient delivery system through its prodrug form . This results in better clinical outcomes and reduced gastrointestinal side effects .
Propiedades
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYGFNJSCUDTBT-PMLPCWDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010077 | |
| Record name | Sultamicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-13-7 | |
| Record name | Sultamicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultamicillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultamicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sultamicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULTAMICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)


![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)
![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)








